![molecular formula C19H22N2O2 B245083 N-[4-(butanoylamino)phenyl]-3,4-dimethylbenzamide](/img/structure/B245083.png)
N-[4-(butanoylamino)phenyl]-3,4-dimethylbenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(butanoylamino)phenyl]-3,4-dimethylbenzamide, also known as BAY 11-7082, is an organic compound that has gained significant attention in scientific research due to its potential therapeutic properties. It is a synthetic inhibitor of nuclear factor kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. BAY 11-7082 has been shown to have a wide range of biochemical and physiological effects, making it a promising candidate for the development of new drugs and treatments.
Wirkmechanismus
N-[4-(butanoylamino)phenyl]-3,4-dimethylbenzamide 11-7082 is a potent inhibitor of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation, immunity, and cell survival. NF-κB is activated in response to various stimuli, including cytokines, pathogens, and stress, and plays a critical role in the immune response and inflammation. N-[4-(butanoylamino)phenyl]-3,4-dimethylbenzamide 11-7082 works by inhibiting the activation of NF-κB through the modification of a cysteine residue in the protein, preventing its translocation to the nucleus and subsequent gene expression.
Biochemical and Physiological Effects
N-[4-(butanoylamino)phenyl]-3,4-dimethylbenzamide 11-7082 has been shown to have a wide range of biochemical and physiological effects, including anti-inflammatory, anti-cancer, and anti-viral properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, reduce the proliferation of cancer cells, and inhibit the replication of viruses such as HIV-1 and HCV. N-[4-(butanoylamino)phenyl]-3,4-dimethylbenzamide 11-7082 has also been shown to induce apoptosis in cancer cells and sensitize them to chemotherapy.
Vorteile Und Einschränkungen Für Laborexperimente
N-[4-(butanoylamino)phenyl]-3,4-dimethylbenzamide 11-7082 has several advantages for use in lab experiments. It is a highly specific inhibitor of NF-κB, making it a valuable tool for investigating the role of NF-κB in different cellular processes. It is also relatively stable and easy to handle, making it suitable for use in a wide range of experimental settings. However, N-[4-(butanoylamino)phenyl]-3,4-dimethylbenzamide 11-7082 has some limitations, including its potential toxicity and off-target effects. It is important to carefully evaluate the potential side effects and toxicity of N-[4-(butanoylamino)phenyl]-3,4-dimethylbenzamide 11-7082 before using it in lab experiments.
Zukünftige Richtungen
There are several future directions for the research and development of N-[4-(butanoylamino)phenyl]-3,4-dimethylbenzamide 11-7082. One potential area of research is the development of new drugs and treatments based on the anti-inflammatory and anti-cancer properties of N-[4-(butanoylamino)phenyl]-3,4-dimethylbenzamide 11-7082. Another area of research is the investigation of the mechanisms of NF-κB inhibition and its effects on different cellular processes. Additionally, there is potential for the development of new derivatives of N-[4-(butanoylamino)phenyl]-3,4-dimethylbenzamide 11-7082 with improved specificity and reduced toxicity. Overall, N-[4-(butanoylamino)phenyl]-3,4-dimethylbenzamide 11-7082 is a promising compound with significant potential for scientific research and drug development.
Synthesemethoden
N-[4-(butanoylamino)phenyl]-3,4-dimethylbenzamide 11-7082 can be synthesized using a multistep process that involves the reaction of 4-aminophenylbutyric acid with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine. The resulting product is then purified using column chromatography to obtain the final compound in high purity.
Wissenschaftliche Forschungsanwendungen
N-[4-(butanoylamino)phenyl]-3,4-dimethylbenzamide 11-7082 has been extensively studied in scientific research for its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and anti-viral properties, making it a promising candidate for the development of new drugs and treatments. N-[4-(butanoylamino)phenyl]-3,4-dimethylbenzamide 11-7082 has been used in various in vitro and in vivo studies to investigate the mechanisms of NF-κB inhibition and its effects on different cellular processes.
Eigenschaften
Molekularformel |
C19H22N2O2 |
|---|---|
Molekulargewicht |
310.4 g/mol |
IUPAC-Name |
N-[4-(butanoylamino)phenyl]-3,4-dimethylbenzamide |
InChI |
InChI=1S/C19H22N2O2/c1-4-5-18(22)20-16-8-10-17(11-9-16)21-19(23)15-7-6-13(2)14(3)12-15/h6-12H,4-5H2,1-3H3,(H,20,22)(H,21,23) |
InChI-Schlüssel |
DGXCMFSZSZHVFJ-UHFFFAOYSA-N |
SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)C |
Kanonische SMILES |
CCCC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-propoxy-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B245000.png)
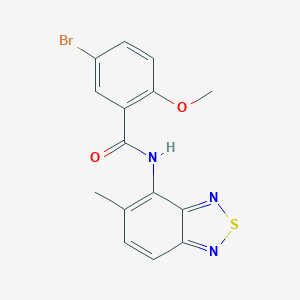
![N-(4-{[(4-chlorophenyl)acetyl]amino}phenyl)-3-methylbenzamide](/img/structure/B245006.png)
![N-(3-{[2-(4-chlorophenyl)acetyl]amino}phenyl)-2-furamide](/img/structure/B245007.png)
![2-(4-chlorophenyl)-N-[2-methyl-3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]acetamide](/img/structure/B245008.png)
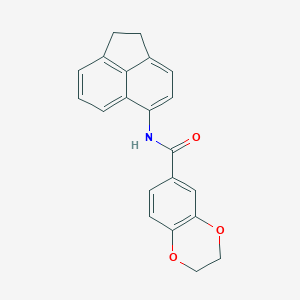
![3-fluoro-N-[2-(3-methylphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B245016.png)
![N-(4-{[(3,4-dimethylphenoxy)acetyl]amino}-2-methoxyphenyl)-2-furamide](/img/structure/B245017.png)
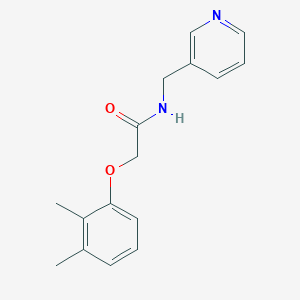
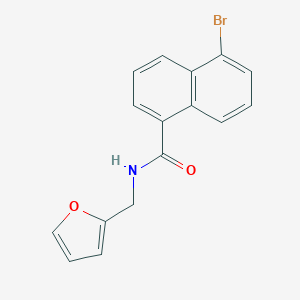
![2-bromo-N-[2-(4-fluorophenyl)-2H-1,2,3-benzotriazol-5-yl]benzamide](/img/structure/B245023.png)
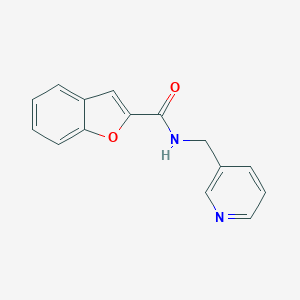
![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]thiophene-2-carboxamide](/img/structure/B245025.png)
![2-(4-chloro-2-methylphenoxy)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B245027.png)